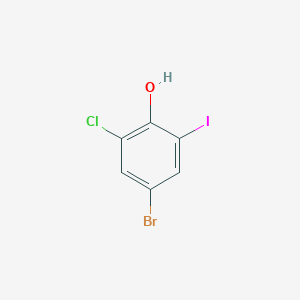

4-Bromo-2-chloro-6-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-6-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIPWRPZFYYPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858855-18-2 | |

| Record name | 4-Bromo-2-chloro-6-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 4 Bromo 2 Chloro 6 Iodophenol

Precursor Selection and Strategic Retrosynthetic Analysis for 4-Bromo-2-chloro-6-iodophenol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For 4-bromo-2-chloro-6-iodophenol, the analysis involves sequentially disconnecting the carbon-halogen bonds.

The most logical disconnections are the carbon-halogen bonds via electrophilic aromatic substitution (SEAr) pathways. Given the directing effects of the phenolic hydroxyl group and the halogens, a plausible retrosynthetic strategy would be to introduce the halogens in a specific order to exploit these electronic effects.

A primary precursor for the synthesis is 4-bromo-2-chlorophenol (B165030). google.comnih.gov This intermediate already possesses the desired arrangement of chloro and bromo substituents. The final step would then be the regioselective iodination at the C6 position, which is sterically accessible and electronically activated by the hydroxyl, chloro, and bromo groups.

The 4-bromo-2-chlorophenol intermediate can be further disconnected. A highly efficient route to this compound starts with 2-chlorophenol (B165306), which is then regioselectively brominated at the C4 position, para to the strongly activating hydroxyl group. google.com This approach is advantageous as 2-chlorophenol is a readily available starting material.

Therefore, a feasible synthetic pathway is: 2-Chlorophenol → 4-Bromo-2-chlorophenol → 4-Bromo-2-chloro-6-iodophenol

This multi-step approach allows for controlled, sequential halogenation, minimizing the formation of undesired isomers.

Regioselective Halogenation Strategies: Bromination, Chlorination, and Iodination of Phenolic Substrates

The successful synthesis of 4-bromo-2-chloro-6-iodophenol hinges on the ability to control the position of each halogen atom as it is introduced onto the aromatic ring. This is achieved through an understanding of regioselective halogenation strategies.

A sequential protocol starting from 2-chlorophenol is a well-documented approach.

Step 1: Bromination of 2-Chlorophenol

The first step is the regioselective bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol. To achieve high selectivity for the desired 4-bromo isomer over the 6-bromo byproduct, specific catalysts and conditions are employed. A patented process describes the bromination of 2-chlorophenol using bromine in an inert solvent like chlorobenzene, in the presence of an amine salt catalyst such as triethylamine (B128534) hydrochloride. google.com This method yields the desired 4-bromo-2-chlorophenol in excellent purity ( >99%) and yield, effectively suppressing the formation of the undesired 6-bromo-2-chlorophenol isomer. google.com The reaction temperature is carefully controlled, often starting at a low temperature (e.g., 5-8°C) and gradually rising. google.com

Step 2: Iodination of 4-Bromo-2-chlorophenol

The second step involves the iodination of the 4-bromo-2-chlorophenol intermediate. The vacant C6 position is activated by the ortho, para-directing hydroxyl, chloro, and bromo substituents, making it the prime target for the final electrophilic substitution. Reagents commonly used for the iodination of activated phenols include N-iodosuccinimide (NIS), often with an acid catalyst, or iodine monochloride (ICl). researchgate.netchegg.com For instance, the reaction of 4-bromo-2-chloroaniline (B1269894) with ICl is known to produce 4-bromo-2-chloro-6-iodoaniline (B12088954), suggesting that ICl is a potent electrophile for this transformation. chegg.com Alternatively, NIS in the presence of catalytic amounts of acids like p-toluenesulfonic acid or sulfuric acid is effective for the regioselective iodination of phenols. researchgate.net

The regiochemical outcome of electrophilic aromatic substitution on a phenol (B47542) ring is dictated by the directing effects of the substituents present. ontosight.ai

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director. ontosight.aiacs.org It activates these positions towards electrophilic attack by donating electron density through resonance.

Halogen Atoms (-Cl, -Br, -I): Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho-, para-directors because their lone pairs can donate electron density and stabilize the intermediate sigma complex through resonance. ontosight.ai

In the synthesis of 4-bromo-2-chloro-6-iodophenol:

Starting with 2-chlorophenol: The -OH group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The -Cl atom also directs to these same positions. The para position (C4) is generally favored over the ortho position (C6) due to reduced steric hindrance, leading to the formation of 4-bromo-2-chlorophenol as the major product during bromination. google.comacs.org

Iodination of 4-bromo-2-chlorophenol: In this intermediate, the C4 position is blocked. The remaining open activated position is C6. The -OH group, the C2-chloro group, and the C4-bromo group all direct the incoming electrophile (iodine) to this C6 position, ensuring high regioselectivity for the final product.

Catalysis plays a crucial role in enhancing both the rate and regioselectivity of halogenation reactions.

For the bromination of 2-chlorophenol, amine hydrohalide salts like triethylamine hydrochloride serve as effective catalysts. google.com They can modulate the reactivity of the halogenating agent or the substrate to favor the formation of the para-isomer. Another approach described in a Chinese patent for producing high-purity 2-chloro-4-bromophenol utilizes a mixed metal chloride nanocatalyst composed of cupric chloride, zinc chloride, and silver chloride. google.com

For site-specific iodination, various catalytic systems have been developed. Iron(III) chloride (FeCl₃) has been shown to catalyze the highly regioselective iodination of activated aromatic compounds using N-iodosuccinimide. acs.org This method is efficient and uses an inexpensive, non-toxic metal catalyst. acs.org

The table below summarizes various catalytic systems relevant to the synthesis steps.

| Reaction Step | Catalyst | Reagent(s) | Substrate | Key Finding | Reference |

| Bromination | Triethylamine hydrochloride | Br₂ | 2-Chlorophenol | High yield (99.1%) and selectivity for 4-bromo-2-chlorophenol. | google.com |

| Bromination | CuCl₂/ZnCl₂/AgCl Nanocatalyst | Br₂ | o-Chlorophenol | High purity of 2-chloro-4-bromophenol is achieved. | google.com |

| Chlorination | Selenoether | NCS | Phenols | High ortho-selectivity is observed. | researchgate.net |

| Iodination | Iron(III) Chloride | NIS | Activated Arenes | Highly regioselective and efficient iodination. | acs.org |

| Iodination | p-Toluenesulfonic acid | NIS | Phenols | Mild and highly regioselective mono-iodination. | researchgate.net |

NCS = N-chlorosuccinimide; NIS = N-iodosuccinimide

Metal-Mediated and Organocatalytic Synthesis of 4-Bromo-2-chloro-6-iodophenol

Both metal-based and metal-free (organocatalytic) approaches can be applied to the synthesis of the target compound, primarily by influencing the regioselectivity of the halogenation steps.

Metal-Mediated Synthesis: Metal catalysts are widely used to control halogenation. As mentioned, a mixture of cupric chloride, zinc chloride, and silver chloride acts as a "locating nanocatalyst" for the specific synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol, yielding a high-purity product. google.com Iron(III)-catalyzed iodination with NIS is another powerful metal-mediated method that could be applied to the final step of the synthesis, offering high selectivity for the remaining activated position on the 4-bromo-2-chlorophenol ring. acs.org

Organocatalytic Synthesis: Organocatalysis offers an alternative to metal-based systems. The use of triethylamine hydrochloride in the bromination of 2-chlorophenol is an example of catalysis by an organic salt. google.com For other halogenations, more complex organocatalysts have been designed. For instance, Lewis basic selenoether and bis-thiourea catalysts have been developed for highly selective ortho-chlorination of phenols. researchgate.net These catalysts operate by forming a hydrogen bond with the phenol's hydroxyl group, thereby directing the electrophile (delivered by the catalyst) to the adjacent ortho position. researchgate.net While the synthesis of 4-bromo-2-chloro-6-iodophenol involves bromination and iodination at specific sites rather than a general ortho-halogenation, these principles of catalyst-controlled regioselectivity are broadly applicable.

Mechanistic Investigations of Halogenation Pathways Leading to 4-Bromo-2-chloro-6-iodophenol

The synthesis of 4-bromo-2-chloro-6-iodophenol proceeds via the electrophilic aromatic substitution (SEAr) mechanism. This multi-step process involves an electrophile attacking the electron-rich benzene (B151609) ring, followed by the restoration of aromaticity.

The key intermediate in this mechanism is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and the position of substitution.

Mechanism of Bromination of 2-Chlorophenol:

Generation of Electrophile: Bromine (Br₂) is polarized by the catalyst or solvent, creating an electrophilic bromine species (Br⁺).

Nucleophilic Attack: The activated phenol ring attacks the electrophilic bromine. The attack can occur at the C4 (para) or C6 (ortho) position.

Formation of Sigma Complex: Attack at the para position results in a sigma complex where the positive charge is delocalized over the ring. Crucially, one of the resonance structures places the positive charge on the carbon atom bonded to the hydroxyl group. This allows the oxygen's lone pair to participate in resonance, forming a highly stable oxonium ion structure. This additional stabilization is why the -OH group is a strong ortho-, para-director. acs.org A similar stabilization occurs for ortho attack. Meta attack does not allow for this direct stabilization by the hydroxyl group, making it significantly less favorable.

Deprotonation: A base removes the proton from the carbon where the bromine atom has attached, restoring the aromaticity of the ring and forming 4-bromo-2-chlorophenol.

The higher yield of the para-isomer is attributed to lower steric hindrance at the C4 position compared to the more crowded C6 position, which is adjacent to the chloro substituent. acs.org

Mechanism of Catalysis: Catalysts influence the reaction by either increasing the electrophilicity of the halogenating agent or by modulating the substrate's reactivity. In the case of the selenoether-catalyzed ortho-chlorination of phenols, it is proposed that the catalyst forms a complex with N-chlorosuccinimide (NCS) and simultaneously hydrogen-bonds to the phenol's -OH group. researchgate.net This ternary complex orients the electrophilic chlorine in close proximity to the ortho position, facilitating a site-specific attack. researchgate.net

Green Chemistry Principles in the Synthesis of 4-Bromo-2-chloro-6-iodophenol: Solvent-Free and Atom-Economical Approaches

The pursuit of greener synthetic routes for 4-bromo-2-chloro-6-iodophenol is centered on minimizing waste, reducing energy consumption, and avoiding hazardous substances. Two key principles of green chemistry are particularly relevant in this context: the use of solvent-free reaction conditions and the maximization of atom economy.

Solvent-Free Synthesis:

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to industrial waste and environmental pollution. Solvent-free, or solid-state, reactions offer a compelling alternative. These reactions are typically carried out by grinding together solid reactants, sometimes with a catalytic amount of a solid support or catalyst. This approach can lead to higher yields, shorter reaction times, and simpler purification procedures.

While a specific solvent-free synthesis for 4-bromo-2-chloro-6-iodophenol has not been extensively documented in peer-reviewed literature, the principles can be applied to its potential synthetic pathways. A plausible route for the synthesis of 4-bromo-2-chloro-6-iodophenol would be the sequential halogenation of a phenol precursor. For instance, starting with 2-chlorophenol, a bromination step could yield 4-bromo-2-chlorophenol, which would then be subjected to iodination.

A hypothetical solvent-free approach for the final iodination step could involve grinding 4-bromo-2-chlorophenol with a solid iodinating agent, such as N-iodosuccinimide (NIS), potentially with a solid acid catalyst. This would eliminate the need for chlorinated or other hazardous solvents commonly used in halogenation reactions.

Atom-Economical Approaches:

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing the generation of byproducts.

In the context of synthesizing 4-bromo-2-chloro-6-iodophenol, an atom-economical approach would favor addition and substitution reactions that generate minimal waste. For example, the direct halogenation of the aromatic ring is inherently more atom-economical than a multi-step process involving protecting groups or other activating/deactivating steps that are later removed.

The choice of halogenating agents is also crucial. While elemental halogens (Br₂, I₂) can be used, they often lead to the formation of hydrogen halide byproducts (HBr, HI), which lowers the atom economy. The use of halogenating agents where the counter-ion can be recycled or is environmentally benign would be a greener alternative.

Mechanistic Pathways in Green Synthesis:

The mechanism of electrophilic aromatic substitution is central to the synthesis of 4-bromo-2-chloro-6-iodophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. In a stepwise synthesis starting from 2-chlorophenol, the bromine atom would be directed to the para position due to steric hindrance from the existing chloro and hydroxyl groups. Subsequent iodination would then occur at the remaining ortho position.

In a solvent-free environment, the reaction mechanism may be influenced by the crystal lattice forces and the physical mixing of the reactants. The close proximity of the reacting molecules can enhance reaction rates. The use of a catalyst, even in solid form, would proceed through the generation of a more potent electrophilic halogen species.

Hypothetical Green Synthesis Data:

To illustrate the potential benefits of a green synthetic approach, the following table compares a conventional synthesis (hypothetical) with a proposed greener alternative for the final iodination step.

| Parameter | Conventional Method (in Dichloromethane) | Proposed Green Method (Solvent-Free Grinding) |

| Starting Material | 4-Bromo-2-chlorophenol | 4-Bromo-2-chlorophenol |

| Iodinating Agent | Iodine monochloride (ICl) | N-Iodosuccinimide (NIS) |

| Solvent | Dichloromethane | None |

| Catalyst | None | Solid Acid (e.g., Montmorillonite K-10) |

| Reaction Time | Several hours | Minutes to an hour |

| Work-up | Aqueous wash, extraction | Direct purification (e.g., recrystallization) |

| Atom Economy | Moderate (HCl byproduct) | High (Succinimide byproduct) |

| E-Factor (Environmental Factor) | High (significant solvent waste) | Low (minimal waste) |

This comparative table highlights the potential of green chemistry to significantly improve the environmental footprint of synthesizing 4-bromo-2-chloro-6-iodophenol. Further research and development are needed to establish and optimize specific solvent-free and atom-economical methodologies for this important compound.

Reactivity Profiles and Transformational Chemistry of 4 Bromo 2 Chloro 6 Iodophenol

Electrophilic Aromatic Substitution Reactions of 4-Bromo-2-chloro-6-iodophenol

Electrophilic aromatic substitution (EAS) on the 4-bromo-2-chloro-6-iodophenol ring is influenced by the directing effects of the existing substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para-directing because of resonance effects.

In this molecule, the positions ortho to the hydroxyl group are occupied by chlorine (C2) and iodine (C6), and the para position is occupied by bromine (C4). The only available positions for an incoming electrophile are C3 and C5.

Position C3: This position is ortho to the bromine atom and meta to the hydroxyl, chlorine, and iodine atoms.

Position C5: This position is ortho to the bromine atom and meta to the hydroxyl, chlorine, and iodine atoms.

Given that all ortho and para positions relative to the strongly activating hydroxyl group are blocked, electrophilic substitution is generally disfavored. However, under forcing conditions, substitution might occur at the C3 or C5 positions. The directing effects of the halogens would guide the electrophile to these positions. For instance, bromination of 2-chlorophenol (B165306) derivatives often yields the 4-bromo product, indicating a preference for substitution at the position para to the hydroxyl group. google.com In the case of 4-bromo-2-chloro-6-iodophenol, these primary sites are already substituted. Any further substitution would have to overcome the steric hindrance from the adjacent bulky iodine and chlorine atoms and the deactivating nature of the three halogens.

Nucleophilic Aromatic Substitution Pathways Involving Halogen Displacement in 4-Bromo-2-chloro-6-iodophenol

Nucleophilic aromatic substitution (NAS) offers a pathway to replace the halogen substituents with various nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com

In 4-bromo-2-chloro-6-iodophenol, the halogens themselves can act as leaving groups. The reactivity of aryl halides in NAS reactions generally follows the order of leaving group ability: I > Br > Cl > F. This is because the carbon-halogen bond strength decreases down the group. Therefore, the iodine atom at the C6 position is the most likely site for nucleophilic attack, followed by the bromine at C4, and finally the chlorine at C2.

The presence of the phenolic hydroxyl group can also influence the reaction. Under basic conditions, the formation of a phenoxide ion would increase the electron density of the ring, generally deactivating it towards nucleophilic attack. However, the reaction can still proceed, particularly with highly activated substrates or under specific catalytic conditions. For instance, studies on similar compounds like 2-amino-6-bromo-4-iodophenol (B12847876) indicate that the halogen atoms can be replaced by other nucleophiles. smolecule.com A base-promoted homolytic aromatic substitution (BHAS) pathway has also been considered for related iodophenol substrates, which may operate in parallel to or instead of a standard SNAr mechanism under certain conditions. rsc.org

Cross-Coupling Reactions Utilizing Halogenated Sites of 4-Bromo-2-chloro-6-iodophenol

The presence of three different carbon-halogen bonds (C-I, C-Br, and C-Cl) makes 4-bromo-2-chloro-6-iodophenol an excellent substrate for sequential and site-selective cross-coupling reactions. The differential reactivity of these bonds in palladium-catalyzed reactions is well-established and typically follows the order of oxidative addition rates: C-I > C-Br >> C-Cl. researchgate.net This predictable chemoselectivity allows for the stepwise functionalization of the aromatic ring.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgmdpi.com Given the reactivity hierarchy, the Suzuki-Miyaura reaction on 4-bromo-2-chloro-6-iodophenol can be performed with high selectivity at the C-I bond. By carefully controlling the reaction conditions, it is possible to couple an arylboronic acid at the C6 position while preserving the C-Br and C-Cl bonds for subsequent transformations. This stepwise approach is valuable for the synthesis of complex, unsymmetrical biaryl compounds and other poly-substituted aromatics. researchgate.netnih.gov

| Reaction | Coupling Partner | Catalyst System | Conditions | Outcome |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Toluene, Dioxane, Water), Heat | Selective C-C bond formation at the C-I position. |

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling. Note: Specific conditions for 4-bromo-2-chloro-6-iodophenol would require empirical optimization, but the general principles of selective coupling on polyhaloarenes are well-documented. acs.orgnih.gov

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsci-hub.se Similar to the Suzuki coupling, this reaction exhibits high chemoselectivity for the C-I bond of 4-bromo-2-chloro-6-iodophenol. This allows for the introduction of an alkynyl group at the C6 position. The resulting 2-chloro-4-bromo-6-alkynylphenol could then undergo further coupling reactions at the C-Br bond. Copper-free Sonogashira protocols have also been developed and are effective under mild conditions. rsc.org

| Reaction | Coupling Partner | Catalyst System | Conditions | Outcome |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., NEt₃, iPr₂NH) | Solvent (e.g., THF, DMF), Room Temp to Heat | Selective alkynylation at the C-I position. |

Table 2: Typical Conditions for Selective Sonogashira Coupling. The reactivity of different halogens (I > Br > Cl) allows for stepwise alkynylation. sci-hub.sebeilstein-journals.org

The Heck reaction couples an alkene with an aryl halide, while the Stille reaction uses an organotin reagent. Both are palladium-catalyzed and exhibit the same general selectivity (C-I > C-Br > C-Cl), allowing for controlled, stepwise functionalization of 4-bromo-2-chloro-6-iodophenol. acs.orgscielo.br

The Heck reaction can be used to introduce a vinyl group at the C6 position, which can be a valuable synthetic handle for further transformations. d-nb.info The Stille reaction is also highly versatile, though its use can be limited by the toxicity of organotin reagents. scielo.br By selecting the appropriate catalyst and conditions, these reactions can be directed to the most reactive C-I bond, leaving the other halogen sites available for subsequent synthetic steps. acs.orgthieme-connect.de

| Reaction | Coupling Partner | Catalyst System | Conditions | Outcome |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Solvent (e.g., DMF, Acetonitrile), Heat | Selective vinylation at the C-I position. nih.gov |

| Stille | Organostannane | Pd(PPh₃)₄ | Solvent (e.g., Toluene, DMF), Heat | Selective C-C bond formation at the C-I position. acs.org |

Table 3: General Conditions for Selective Heck and Stille Reactions.

Palladium-catalyzed Buchwald-Hartwig amination and related copper-catalyzed C-N and C-O coupling reactions (Ullmann condensation) are essential methods for forming aryl-nitrogen and aryl-oxygen bonds. researchgate.netacs.org These reactions can also be applied selectively to 4-bromo-2-chloro-6-iodophenol.

The C-I bond is the most susceptible to oxidative addition and is therefore the preferred site for initial coupling. This allows for the selective introduction of an amine, amide, or ether linkage at the C6 position. Subsequent functionalization at the C-Br position would require more forcing conditions, demonstrating the synthetic utility of the differential reactivity of the halogen substituents.

| Reaction | Reagent | Catalyst System | Conditions | Outcome |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand, Base | Solvent (e.g., Toluene), Heat | Selective C-N bond formation at the C-I position. |

| Ullmann Etherification | Alcohol | CuI, Ligand (e.g., Phenanthroline), Base | Solvent (e.g., DMF), Heat | Selective C-O bond formation at the C-I position. researchgate.net |

Table 4: Representative Conditions for Selective C-N and C-O Coupling Reactions.

Radical Reactions and Reductive Dehalogenation of 4-Bromo-2-chloro-6-iodophenol

The carbon-halogen bonds of 4-bromo-2-chloro-6-iodophenol are susceptible to cleavage under reductive or radical conditions. The differing strengths of the C-I, C-Br, and C-Cl bonds (C-I < C-Br < C-Cl) allow for selective dehalogenation. Specifically, the carbon-iodine bond is the weakest and therefore the most reactive site for reductive cleavage.

Studies on the reductive dehalogenation of halophenols using carbon-centered radicals, generated for example via gamma-radiolysis, have shown that iodophenols can be effectively dehalogenated while the corresponding bromo- and chlorophenols are resistant under the same conditions. This indicates that a likely transformation for 4-bromo-2-chloro-6-iodophenol under such reductive radical conditions would be the selective removal of the iodine atom to yield 4-bromo-2-chlorophenol (B165030).

Furthermore, radical reactions can be initiated at the phenolic position. Treatment of ortho-halogenated phenols with a base can lead to the formation of aryloxy-radicals. These radical species can then participate in subsequent coupling or rearrangement reactions.

Derivatization Strategies for Advanced Synthetic Intermediates from 4-Bromo-2-chloro-6-iodophenol

4-Bromo-2-chloro-6-iodophenol is a valuable starting material for the synthesis of more complex molecules, serving as a polyfunctional building block. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule—the hydroxyl group and the three distinct carbon-halogen bonds.

The primary strategy for derivatization involves sequential cross-coupling reactions, such as the Suzuki, Stille, or Kumada couplings. nih.govacs.org The differential reactivity of the halogens (I > Br > Cl) towards palladium-catalyzed oxidative addition is the cornerstone of this approach. wuxibiology.com This allows for a stepwise and site-selective introduction of various substituents. For example, a Suzuki coupling could be performed under mild conditions to selectively replace the iodine atom with an aryl or alkyl group, leaving the bromine and chlorine atoms untouched for subsequent, more forcing cross-coupling reactions. This divergent approach enables the synthesis of highly substituted, unsymmetrical biaryls and other complex aromatic structures, which are scaffolds for many bioactive compounds. nih.govbohrium.com

The hydroxyl group adds another layer of synthetic versatility. It can be protected prior to cross-coupling reactions and deprotected afterward, or it can be used as a directing group to influence the regioselectivity of certain transformations. nih.gov Alternatively, it can be converted into a non-coordinating ether or a triflate, the latter of which can also participate in cross-coupling reactions. The combination of O-functionalization and sequential C-halogen functionalization makes 4-bromo-2-chloro-6-iodophenol a powerful precursor for constructing libraries of polysubstituted aromatic compounds for applications in medicinal chemistry and materials science. lookchem.commdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Chloro 6 Iodophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For a molecule like 4-bromo-2-chloro-6-iodophenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the chemical shifts of the protons and carbons in the aromatic ring and to understand the through-bond and through-space interactions.

Given the trisubstituted nature of the aromatic ring in 4-bromo-2-chloro-6-iodophenol, which leaves two aromatic protons, 2D NMR experiments are crucial for unambiguous assignments.

2D-COSY (Correlation Spectroscopy): The COSY spectrum would reveal the coupling between the two adjacent aromatic protons. A cross-peak between the two proton signals would confirm their ortho relationship on the phenolic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the proton signals with their directly attached carbon atoms. It would allow for the definitive assignment of the two protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to assigning the quaternary (non-protonated) carbons. Correlations are observed between protons and carbons that are two or three bonds away. For instance, the aromatic protons would show correlations to the surrounding halogen- and hydroxyl-substituted carbons, allowing for the complete assignment of the carbon skeleton. The hydroxyl proton could also show correlations to the carbon bearing the hydroxyl group (C1) and the adjacent halogenated carbons (C2 and C6).

By combining the information from these three experiments, a complete and unambiguous assignment of all proton and carbon signals of the 4-bromo-2-chloro-6-iodophenol aromatic ring can be achieved.

The chemical shifts of the protons and carbons in 4-bromo-2-chloro-6-iodophenol are influenced by the electronic effects of the hydroxyl group and the three different halogen substituents.

¹H NMR: The two remaining aromatic protons would appear as doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm), with a coupling constant characteristic of ortho-protons (³JHH ≈ 7-9 Hz). The electron-donating hydroxyl group and the electron-withdrawing halogens will influence their exact chemical shifts. The phenolic hydroxyl proton would appear as a broad singlet, with its chemical shift being dependent on solvent, concentration, and temperature. libretexts.orgdocbrown.info

¹³C NMR: The six aromatic carbon signals would be spread over a range in the ¹³C NMR spectrum. The carbon bearing the hydroxyl group (C1) would be shifted downfield due to the oxygen's deshielding effect. The carbons attached to the halogens would also have their chemical shifts significantly affected, with the shift depending on the specific halogen's electronegativity and heavy atom effect. The iodine-substituted carbon (C6) is expected to be shifted to a higher field (lower ppm value) compared to the bromo- and chloro-substituted carbons due to the heavy atom effect of iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for 4-Bromo-2-chloro-6-iodophenol

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) |

| H3 | 7.8 - 8.2 | - | d, J ≈ 2-3 Hz |

| H5 | 7.5 - 7.9 | - | d, J ≈ 2-3 Hz |

| OH | 5.0 - 7.0 | - | br s |

| C1 | - | 150 - 155 | s |

| C2 | - | 120 - 125 | s |

| C3 | - | 135 - 140 | d |

| C4 | - | 115 - 120 | s |

| C5 | - | 130 - 135 | d |

| C6 | - | 90 - 95 | s |

Note: These are predicted values based on known substituent effects in halogenated phenols and are subject to variation based on experimental conditions.

Due to the presence of bulky halogen substituents ortho to the hydroxyl group (chlorine and iodine), steric hindrance can restrict the rotation of the O-H bond. This can lead to the existence of different conformers. NMR relaxation studies, such as the measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times, can provide insights into the molecular dynamics and conformational preferences of the molecule in solution. Nuclear Overhauser Effect (NOE) experiments could also be employed to probe through-space proximities between the hydroxyl proton and the protons on the aromatic ring, further elucidating the preferred conformation. The study of sterically hindered phenols is crucial as their conformation can significantly impact their chemical reactivity and biological activity. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Halogenated phenols exhibit several characteristic vibrational modes:

O-H Stretching: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding. libretexts.org

C-O Stretching: The stretching vibration of the C-O bond in phenols usually appears as a strong band in the IR spectrum around 1200-1260 cm⁻¹.

Aromatic C-H Stretching: These vibrations give rise to sharp bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in a series of bands in the 1400-1600 cm⁻¹ region.

C-X (Halogen) Stretching: The C-Cl, C-Br, and C-I stretching vibrations occur at lower frequencies. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, the C-Br stretch in the 500-600 cm⁻¹ range, and the C-I stretch in the 400-500 cm⁻¹ range. These bands can sometimes be weak in the IR spectrum but may show stronger signals in the Raman spectrum.

A detailed analysis of the IR and Raman spectra of 4-bromo-2-chloro-6-iodophenol would allow for the assignment of its specific vibrational modes. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.govijaemr.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for 4-Bromo-2-chloro-6-iodophenol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

| C-O Stretch | 1200 - 1260 | Strong | Weak |

| C-H In-plane Bend | 1000 - 1200 | Medium | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Medium | Strong |

| C-Br Stretch | 500 - 600 | Medium | Strong |

| C-I Stretch | 400 - 500 | Weak | Strong |

Note: These are predicted frequency ranges based on typical values for halogenated phenols.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and offering insights into the substitution pattern of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. A reported Liquid Chromatography-Mass Spectrometry (LCMS) analysis has identified the protonated molecule of 4-bromo-2-chloro-6-iodophenol at an m/z of 332.1 [M+H]⁺ rsc.org. The distinctive isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a characteristic signature in the mass spectrum, aiding in the confirmation of the elemental composition.

The fragmentation behavior of 4-bromo-2-chloro-6-iodophenol under different ionization conditions provides valuable structural information.

Electron Ionization (EI) Fragmentation (Theoretical)

Loss of Halogen Atoms: The initial fragmentation would likely involve the cleavage of the carbon-halogen bonds. The C-I bond is the weakest, followed by C-Br and then C-Cl. Therefore, the loss of an iodine radical (I˙) would be a prominent fragmentation step. Subsequent or alternative losses of bromine (Br˙) and chlorine (Cl˙) radicals would also occur.

Formation of Halophenoxyl Radicals: Cleavage of the O-H bond can lead to the formation of a stable phenoxyl radical.

Benzylic Cleavage: Although less common for phenols, fragmentation of the aromatic ring itself can occur under high energy conditions.

Elimination of CO: A common fragmentation pathway for phenols involves the loss of a carbon monoxide molecule from the ring structure.

Table 1: Predicted Major EI-MS Fragmentation Ions of 4-Bromo-2-chloro-6-iodophenol

| Ion | m/z (most abundant isotopes) | Description |

| [C₆H₃BrClIO]⁺˙ | 332 | Molecular Ion |

| [C₆H₃BrClO]⁺ | 205 | Loss of I˙ |

| [C₆H₃ClIO]⁺ | 253 | Loss of Br˙ |

| [C₆H₃BrIO]⁺ | 297 | Loss of Cl˙ |

| [C₅H₃BrClO]⁺˙ | 277 | Loss of CO from [M-I]⁺ |

Note: The m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl, ⁷⁹Br, ¹²⁷I). The actual spectrum would show isotopic patterns for bromine and chlorine containing fragments.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique, typically resulting in less fragmentation than EI. As observed, 4-bromo-2-chloro-6-iodophenol forms a protonated molecule [M+H]⁺ in the positive ion mode rsc.org. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would likely reveal the following fragmentation patterns:

Loss of Halogens: Similar to EI, the sequential loss of the halogen atoms as neutral molecules (HI, HBr, HCl) from the protonated species is a probable fragmentation route.

Water Elimination: The loss of a water molecule from the protonated phenol (B47542) is another possible fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules in the solid state can be determined using X-ray crystallography. Although a crystal structure for 4-bromo-2-chloro-6-iodophenol has not been reported, we can infer its likely solid-state characteristics by examining related structures.

The crystal packing of 4-bromo-2-chloro-6-iodophenol would be significantly influenced by a combination of intermolecular forces:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form robust O-H···O hydrogen bonds with neighboring molecules, often leading to the formation of chains or cyclic motifs. In the absence of other strong acceptors, the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor.

Halogen Bonding: The iodine, bromine, and chlorine atoms on the aromatic ring can act as halogen bond donors (along the C-X axis) and as weak Lewis bases (perpendicular to the C-X axis). The heavier halogens, iodine and bromine, are particularly effective halogen bond donors. These interactions, in conjunction with hydrogen bonds, would play a crucial role in directing the crystal packing. Studies on other halophenols have demonstrated the importance of both hydrogen and halogen bonding in their supramolecular assemblies rsc.orgiucr.org.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The nature of this stacking (e.g., face-to-face or edge-to-face) would depend on the interplay with the stronger hydrogen and halogen bonding interactions. Research on 2,4,6-trihalophenols has shown that they can form cocrystals with varied π-stacking modes aip.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the nature of its chromophores. The chromophore in 4-bromo-2-chloro-6-iodophenol is the substituted benzene (B151609) ring.

Based on studies of related halophenols, such as 2,4,6-trichlorophenol, the UV-Vis spectrum of 4-bromo-2-chloro-6-iodophenol in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

π→π Transitions:* These transitions, originating from the aromatic system, are typically of high intensity and appear at shorter wavelengths. For 2,4,6-trichlorophenol, π→π* transitions are observed around 208-220 nm and 243 nm researchgate.net. It is anticipated that 4-bromo-2-chloro-6-iodophenol would show similar transitions, potentially red-shifted (shifted to longer wavelengths) due to the presence of the more polarizable bromine and iodine atoms.

n→π Transitions:* These transitions involve the non-bonding electrons on the oxygen and halogen atoms. They are generally of lower intensity and occur at longer wavelengths. For 2,4,6-trichlorophenol, an n→π* transition is reported around 311 nm researchgate.net. The presence of iodine in 4-bromo-2-chloro-6-iodophenol would likely cause a further bathochromic shift of this band.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 4-Bromo-2-chloro-6-iodophenol

| Transition Type | Predicted λmax Range (nm) | Associated Functional Group |

| π→π | 210 - 250 | Aromatic Ring |

| n→π | 310 - 330 | C-X (X = Cl, Br, I), C-O |

Note: These are estimated values based on the analysis of related compounds. The exact absorption maxima and molar absorptivities would need to be determined experimentally.

Theoretical and Computational Investigations of 4 Bromo 2 Chloro 6 Iodophenol

Quantum Chemical Calculations: Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms.

The prediction of the ground state properties of halogenated phenols is routinely accomplished using Density Functional Theory (DFT) and ab initio methods. acs.org For a molecule like 4-bromo-2-chloro-6-iodophenol, DFT methods, particularly those employing hybrid functionals like B3LYP, are often used to compute molecular geometries, energies, and vibrational frequencies. acs.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy, though at a greater computational cost. acs.org

These calculations provide optimized geometric parameters, including the bond lengths and angles of the molecule. For the phenol (B47542) ring, the carbon-carbon bond lengths are expected to be typical for an aromatic system, with slight variations due to the electronic influence of the halogen and hydroxyl substituents. The C-O, O-H, C-Cl, C-Br, and C-I bond lengths are critical parameters obtained from these optimizations. For instance, studies on similar dihalogenated phenols have successfully used the COMPASS26 force field and DFT methods to predict crystal structures and intermolecular interactions. iucr.org Computational studies on dichlorophenols have shown that methods like B3LYP can predict standard enthalpies of formation with an average deviation of about 2.3 kJ/mol from experimental values. acs.org

Table 1: Representative Predicted Ground State Properties for Halogenated Phenols (Illustrative) Note: This table is illustrative, based on typical data from computational studies of similar compounds, as a dedicated, comprehensive study for 4-bromo-2-chloro-6-iodophenol is not available in the cited literature.

| Property | Typical Computational Method | Predicted Value Range |

|---|---|---|

| C-Cl Bond Length | B3LYP/6-311++G(d,p) | 1.74 - 1.76 Å |

| C-Br Bond Length | B3LYP/6-311++G(d,p) | 1.89 - 1.91 Å |

| C-I Bond Length | B3LYP/6-311++G(d,p) | 2.09 - 2.12 Å |

| O-H Bond Length | B3LYP/6-311++G(d,p) | 0.96 - 0.97 Å |

The presence of the hydroxyl (-OH) group introduces conformational possibilities for 4-bromo-2-chloro-6-iodophenol. The orientation of the O-H bond relative to the neighboring chloro and iodo substituents can lead to different conformers with distinct energies and populations. Computational methods are used to perform a systematic search for these stable conformers and to calculate their relative energies.

The potential energy surface (PES) can be mapped by systematically changing key dihedral angles, such as the C-C-O-H angle, and calculating the energy at each point. This mapping reveals the energy barriers between different conformers and identifies the global minimum energy structure. For related molecules like 4-halophenols, complex ab initio methods such as spin-orbit resolved complete active space second-order perturbation theory (SOC-CASPT2) have been used to calculate potential energy curves along specific bond coordinates, which is crucial for understanding photodissociation dynamics. researchgate.net Such analyses would reveal whether intramolecular hydrogen bonding between the hydroxyl proton and the adjacent halogen atoms (Cl or I) provides significant stabilization for certain conformers.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. researchgate.net For 4-bromo-2-chloro-6-iodophenol, the electron-withdrawing nature of the three different halogen atoms and the electron-donating character of the hydroxyl group all influence the energies of the frontier orbitals. QSAR studies on halophenols have demonstrated the importance of FMO energies (Ehomo and Elumo) as molecular descriptors for predicting toxicity, which is a measure of biological reactivity. researchgate.net DFT calculations are the standard method for computing these orbital energies and the resulting gap. iapaar.com

Table 2: Representative Frontier Orbital Data for Halogenated Aromatic Compounds (Illustrative) Note: This table illustrates typical values found in computational studies on related compounds. Specific values for 4-bromo-2-chloro-6-iodophenol require a dedicated calculation.

| Parameter | Typical Computational Method | Representative Value (eV) | Implication |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | -6.0 to -6.5 | Electron-donating capability |

| LUMO Energy | DFT/B3LYP | -1.5 to -2.0 | Electron-accepting capability |

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. iapaar.com It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 4-bromo-2-chloro-6-iodophenol, the MEP surface would show a strongly negative region around the phenolic oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic attack. The aromatic ring will also exhibit regions of negative potential. Significantly, heavy halogen atoms like bromine and iodine can exhibit a phenomenon known as a "σ-hole". acs.orgresearchgate.net This refers to an electropositive region on the outermost portion of the halogen atom, directly opposite to the C-X bond, arising from the anisotropic distribution of electron density. researchgate.net This positive σ-hole makes the halogen atoms potential sites for electrophilic interactions, specifically halogen bonding, with nucleophiles. researchgate.net

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict various types of spectra, including infrared (IR), Raman, and UV-Vis. iapaar.com Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to UV-Vis absorption peaks. iapaar.com

For 4-bromo-2-chloro-6-iodophenol, calculating the vibrational frequencies using DFT can help in the assignment of experimental IR and Raman spectra. The predicted frequencies and intensities can be compared with experimental data to confirm the structure of a synthesized compound. For example, a study on the synthesis of 4-bromo-2-chloro-6-iodoaniline (B12088954) used ATR spectroscopy to identify intermediates and products, a process that could be strongly supported by computational predictions. harricksci.com Similarly, computational studies on other halophenols have successfully assigned vibrational modes by comparing experimental IR data with DFT calculations. researchgate.net The accuracy of these predictions allows for a detailed understanding of the molecule's vibrational modes, linking specific atomic motions to observed spectral bands.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structure verification and for understanding the electronic environment of atomic nuclei. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts and spin-spin coupling constants. The process involves optimizing the molecular geometry of the compound and then using a suitable functional (e.g., B3LYP) and basis set to compute the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For 4-bromo-2-chloro-6-iodophenol, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. The electron-withdrawing effects of the halogen substituents (bromine, chlorine, and iodine) and the hydroxyl group would significantly influence the chemical shifts of the aromatic protons and carbons. Due to the lack of specific published data for 4-bromo-2-chloro-6-iodophenol, the following table provides an illustrative example of experimentally determined ¹H-NMR chemical shifts for a related compound, 4-bromo-2-chlorophenol (B165030), in a deuterated chloroform (B151607) solvent.

Illustrative ¹H-NMR Chemical Shift Data for 4-Bromo-2-chlorophenol

| Proton | Chemical Shift (ppm) |

|---|---|

| H-6 | 7.457 |

| H-3 | 7.283 |

| H-5 | 6.902 |

Data is for illustrative purposes and represents experimental values for a related compound.

Theoretical predictions for 4-bromo-2-chloro-6-iodophenol would follow a similar pattern, with the iodine atom's influence further modifying the electronic environment and thus the chemical shifts.

Vibrational Frequency Calculations and Comparison with Experimental IR/Raman Spectra

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the bands observed in experimental spectra to specific molecular motions. These calculations are typically performed using DFT and ab initio methods. Following geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

For 4-bromo-2-chloro-6-iodophenol, theoretical calculations would reveal characteristic vibrational modes, such as the O-H stretch, C-C stretching modes of the aromatic ring, and the C-X (X=Cl, Br, I) stretching and bending modes. A comparison of the calculated frequencies with experimental data would allow for a detailed understanding of the molecule's vibrational dynamics. Research on similar molecules, such as 4-bromo-2-chloro-6-fluorophenol, has utilized these methods to analyze its infrared spectrum in low-temperature matrices. researchgate.net

The table below illustrates the kind of data that would be generated from such a computational study, showing a few key calculated vibrational frequencies for a related halophenol.

Illustrative Calculated Vibrational Frequencies for a Halogenated Phenol

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| C-H Stretch | 3080 |

| Aromatic C-C Stretch | 1580 |

| C-O Stretch | 1250 |

| C-Br Stretch | 650 |

| C-Cl Stretch | 750 |

| C-I Stretch | 550 |

Data is for illustrative purposes and represents typical frequency ranges for the specified bonds.

UV-Vis Absorption Spectra Simulations

Theoretical simulations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. The calculation provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For 4-bromo-2-chloro-6-iodophenol, the UV-Vis spectrum would be characterized by absorptions arising from π → π* transitions within the benzene (B151609) ring, influenced by the hydroxyl and halogen substituents. Studies on similar compounds like 4-halophenols (where the halogen is I, Br, or Cl) have shown that the nature of the halogen atom affects the position of the absorption bands. researchgate.net For instance, the absorption spectrum of 4-iodophenol (B32979) is red-shifted compared to that of 4-chlorophenol (B41353). researchgate.net

A TD-DFT calculation for 4-bromo-2-chloro-6-iodophenol would produce data similar to that shown in the illustrative table below.

Illustrative TD-DFT Calculated UV-Vis Absorption Data for a Halogenated Phenol

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 290 | 0.15 |

| S₀ → S₂ | 240 | 0.80 |

Data is for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

These simulations can help in understanding how the solvent influences the conformational preferences of the molecule and its interactions with other species in solution. While specific MD studies on 4-bromo-2-chloro-6-iodophenol are not readily found, the methodology is widely applied to understand the behavior of organic molecules in solution.

Reaction Pathway Energetics and Transition State Theory for Transformations of 4-Bromo-2-chloro-6-iodophenol

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For transformations involving 4-bromo-2-chloro-6-iodophenol, theoretical methods can be used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these species, one can determine the activation energies and reaction enthalpies. Transition State Theory can then be used to calculate reaction rate constants. For example, in the context of the formation of polychlorinated and polybrominated dibenzo-p-dioxins and furans from chlorophenols and bromophenols, computational studies have been used to investigate the reaction pathways and energetics of the formation of precursor structures. researchgate.net These studies often involve calculating the energetics of bond-forming and bond-breaking steps. researchgate.net

An illustrative data table for a hypothetical reaction of 4-bromo-2-chloro-6-iodophenol is provided below, showcasing the type of energetic data that would be obtained from such a study.

Illustrative Reaction Energetics for a Hypothetical Transformation

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Initial Reactant Complex Formation | 5.2 | -2.1 |

| Transition State 1 | 25.8 | - |

| Intermediate Formation | 12.3 | 8.5 |

| Transition State 2 | 30.1 | - |

| Product Formation | -5.7 | -10.3 |

Data is for illustrative purposes and represents a hypothetical reaction pathway.

4 Bromo 2 Chloro 6 Iodophenol As a Precursor and Building Block in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates Utilizing 4-Bromo-2-chloro-6-iodophenol

The strategic placement of three distinct halogens on the phenol (B47542) ring of 4-bromo-2-chloro-6-iodophenol allows for selective, stepwise reactions, a crucial feature in the multi-step synthesis of complex pharmaceutical intermediates. The differing bond strengths of C-I, C-Br, and C-Cl to the aromatic ring enable chemists to perform selective cross-coupling reactions, which are fundamental in modern drug discovery.

A notable application of 4-bromo-2-chloro-6-iodophenol is in the synthesis of substituted benzofuran (B130515) compounds, which are under investigation for their potential therapeutic applications. For instance, it has been employed as a key intermediate in the preparation of substituted benzofuranyl and benzoxazolyl compounds. google.com In one patented synthesis, 4-bromo-2-chloro-6-iodophenol was synthesized and subsequently used to create a tert-butyl (5-bromo-7-chlorobenzofuran-2-yl)methylcarbamate intermediate. google.com This transformation highlights the utility of the iodinated position in facilitating the construction of the furan (B31954) ring system, a common scaffold in many biologically active compounds.

Another significant use of 4-bromo-2-chloro-6-iodophenol is in the creation of benzofuro[3,2-c]pyridines and related analogs, which act as modulators for the serotonin (B10506) subtype 6 (5-HT6) receptor. google.com These modulators are being explored for the treatment of obesity, metabolic syndrome, and various central nervous system disorders such as schizophrenia and Alzheimer's disease. google.com In the synthesis of these complex heterocyclic systems, 4-bromo-2-chloro-6-iodophenol serves as a critical starting material, with a reported yield of 89% in its preparation for this purpose. google.com The subsequent chemical manipulations of this intermediate allow for the construction of the intricate benzofuro[3,2-c]pyridine core.

The following table summarizes the role of 4-bromo-2-chloro-6-iodophenol as a precursor in the synthesis of these pharmaceutical intermediates:

| Precursor | Intermediate Synthesized | Therapeutic Area of Target Molecules | Reference |

| 4-Bromo-2-chloro-6-iodophenol | tert-butyl (5-bromo-7-chlorobenzofuran-2-yl)methylcarbamate | Cancer (e.g., non-Hodgkin lymphoma) | google.com |

| 4-Bromo-2-chloro-6-iodophenol | Benzofuro[3,2-c]pyridine analogs | CNS disorders (e.g., obesity, schizophrenia, Alzheimer's disease) | google.com |

Role in the Construction of Natural Product Analogues and Designed Biologically Active Molecules

The structural complexity and biological activity of many natural products often make them attractive starting points for the design of new therapeutic agents. However, their total synthesis can be challenging and their natural abundance low. Therefore, the development of synthetic routes to analogues of natural products is a key area of research. The highly functionalized nature of 4-bromo-2-chloro-6-iodophenol makes it an ideal building block for creating analogues of complex natural products that contain a substituted aromatic core.

While direct examples of the use of 4-bromo-2-chloro-6-iodophenol in the synthesis of natural product analogues are not extensively documented in the available literature, its application in constructing designed biologically active molecules is evident from the patent literature. google.comgoogle.com The substituted benzofuran and benzofuro[3,2-c]pyridine systems mentioned previously are prime examples of designed molecules with specific biological targets. google.comgoogle.com These are not typically simple derivatives, but rather complex structures designed to interact with specific biological receptors or enzymes.

The synthesis of these molecules showcases how the unique substitution pattern of 4-bromo-2-chloro-6-iodophenol can be leveraged. The halogens can be selectively replaced or used as handles for further functionalization, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity. For example, the bromine and chlorine atoms in the resulting benzofuran intermediates can be further modified through cross-coupling reactions to introduce a variety of substituents, leading to a library of compounds for biological screening.

Preparation of Functional Materials and Polymers Incorporating 4-Bromo-2-chloro-6-iodophenol Substructures

The incorporation of halogenated phenols into polymers and functional materials can impart desirable properties such as flame retardancy, thermal stability, and specific electronic or optical characteristics. The presence of multiple halogen atoms in 4-bromo-2-chloro-6-iodophenol suggests its potential utility in this area.

However, a review of the current scientific literature does not provide specific examples of the use of 4-bromo-2-chloro-6-iodophenol in the synthesis of functional materials or polymers. Theoretically, the phenolic hydroxyl group could be used for polymerization through ether or ester linkages, while the halogen atoms could serve as sites for subsequent modifications of the polymer, such as cross-linking or the attachment of other functional groups. The high halogen content could also be advantageous for creating materials with high refractive indices or specific X-ray absorption properties.

Design and Synthesis of Ligands and Catalysts Derived from 4-Bromo-2-chloro-6-iodophenol

The development of novel ligands and catalysts is a cornerstone of modern chemical synthesis. The unique electronic and steric properties of 4-bromo-2-chloro-6-iodophenol could potentially be exploited in the design of new catalytic systems. The phenol group can act as a coordinating group for a metal center, and the halogen substituents can be used to tune the steric and electronic environment around the metal, thereby influencing the catalyst's activity and selectivity.

Despite these theoretical possibilities, there are no specific examples in the searched literature detailing the synthesis of ligands or catalysts derived from 4-bromo-2-chloro-6-iodophenol. The synthesis of such molecules would likely involve the selective functionalization of the phenol, for example, by introducing phosphine (B1218219) or nitrogen-based coordinating groups, to create a multidentate ligand capable of binding to a transition metal.

Environmental Photochemistry and Degradation Pathways of 4 Bromo 2 Chloro 6 Iodophenol

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is a key process that can break down chemical compounds in the environment through the action of sunlight. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

Direct photolysis is initiated when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical change. The rate of direct photolysis is dependent on the absorption spectrum of the compound and the intensity of solar radiation at relevant wavelengths.

For halogenated phenols, the primary photochemical reactions involve the cleavage of the carbon-halogen (C-X) bond or the oxygen-hydrogen (O-H) bond of the phenolic group. The relative lability of the C-X bond generally follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. Therefore, for 4-bromo-2-chloro-6-iodophenol, the cleavage of the C-I bond is expected to be the most facile photolytic pathway.

Studies on related p-halophenols have shown that the quantum yields for their disappearance vary with the halogen substituent. For instance, the photoreaction quantum yields for 4-fluorophenol, 4-chlorophenol (B41353), 4-bromophenol (B116583), and 4-iodophenol (B32979) in aqueous solutions show a general decrease as the halogen changes from fluorine to iodine. This trend is attributed to the "heavy atom effect," which enhances intersystem crossing from the excited singlet state to the triplet state, from which different reactions can occur.

Table 1: Illustrative Photoreaction Quantum Yields of p-Halogenated Phenols in Aqueous Solution

| Compound | Quantum Yield (Φ) | Wavelength (nm) |

| 4-Fluorophenol | ~0.2 | 254 |

| 4-Chlorophenol | ~0.1 | 254 |

| 4-Bromophenol | ~0.05 | 254 |

| 4-Iodophenol | ~0.03 | 254 |

Note: This table provides representative values for p-halophenols to illustrate the trend and is not data for 4-bromo-2-chloro-6-iodophenol.

In natural waters and the atmosphere, indirect photolysis can be a significant degradation pathway for organic compounds. This process involves reactions with photochemically produced reactive species, primarily hydroxyl radicals (•OH), but also singlet oxygen (¹O₂) and other reactive oxygen species (ROS).

A study on the aqueous OH oxidation of various substituted phenolic compounds found that the pseudo-first-order rate constants ranged from 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹ under simulated sunlight. mdpi.com It was also noted that multiple substituents can suppress the reactivity of phenolic compounds toward •OH. mdpi.com For 4-bromo-2-chloro-6-iodophenol, the presence of three halogen atoms would likely decrease its reactivity towards •OH compared to phenol (B47542), but the reaction is still expected to be a relevant degradation pathway. The reaction would likely proceed via addition of the •OH radical to the aromatic ring, followed by a series of reactions leading to ring opening and mineralization.

Abiotic Transformation Processes in Environmental Matrices

Beyond photolysis, other abiotic processes can contribute to the transformation of 4-bromo-2-chloro-6-iodophenol in the environment, particularly in soil and sediment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, nucleophilic substitution of a halogen atom by a hydroxyl group can occur. However, the C-X bonds in aryl halides are generally resistant to hydrolysis under typical environmental conditions due to the strength of the bond and the repulsion of the electron-rich aromatic ring towards nucleophiles.

The rate of hydrolysis is influenced by pH, temperature, and the nature of the halogen. While specific data for 4-bromo-2-chloro-6-iodophenol is unavailable, the general principles of nucleophilic aromatic substitution suggest that hydrolysis would be a very slow process at neutral pH. viu.ca The reaction rates for the hydrolysis of halogenated aliphatic compounds are generally pseudo-first-order under buffered environmental conditions. viu.ca It is expected that any hydrolytic degradation of 4-bromo-2-chloro-6-iodophenol would be negligible compared to photolytic and microbial degradation pathways.

In anaerobic environments such as sediments, groundwater, and flooded soils, reductive dehalogenation can be a significant transformation pathway for halogenated organic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. The reaction is thermodynamically favorable for iodo- and bromo-substituted aromatics. rsc.org

For 4-bromo-2-chloro-6-iodophenol, the expected order of reductive dehalogenation would be the removal of iodine first, followed by bromine, and then chlorine, reflecting the decreasing strength of the C-X bond. This stepwise dehalogenation would lead to the formation of a series of less halogenated phenols, which may then be more susceptible to other degradation processes. For example, studies on other polyhalogenated aromatics have demonstrated this sequential removal of halogens. google.com The process can be mediated by various reducing agents present in anaerobic environments, such as reduced iron minerals or sulfide (B99878) species.

Biotransformation and Microbial Degradation Pathways

Microbial degradation is a critical process for the removal of many organic pollutants from the environment. The presence of multiple halogen atoms on 4-bromo-2-chloro-6-iodophenol is likely to make it recalcitrant to microbial attack. However, various microorganisms have been shown to degrade halogenated phenols under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria that can degrade chlorophenols have been isolated and characterized. researchgate.net The degradation often proceeds via an initial hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net However, highly halogenated phenols are often toxic to microorganisms and may require a consortium of different microbial species for complete degradation. It is possible that some specialized microorganisms could utilize 4-bromo-2-chloro-6-iodophenol as a carbon and energy source, or it could be co-metabolized in the presence of other, more easily degradable substrates. researchgate.net

In anaerobic environments, reductive dehalogenation is a key microbial process. nih.gov Sulfate-reducing and methanogenic consortia have been shown to dehalogenate a variety of halogenated aromatic compounds. nih.govnih.gov A sulfidogenic consortium has been shown to utilize 4-bromophenol and 4-iodophenol, but not 4-fluorophenol. nih.gov This suggests that microbial communities in anaerobic settings could sequentially remove the iodine and bromine from 4-bromo-2-chloro-6-iodophenol. The resulting 2-chlorophenol (B165306) could then potentially be degraded by other members of the microbial community.

Table 2: Summary of Potential Degradation Pathways for 4-Bromo-2-chloro-6-iodophenol

| Degradation Pathway | Environment | Key Reactants/Conditions | Expected Primary Transformation |

| Direct Photolysis | Aquatic/Atmospheric | Sunlight (UV radiation) | Cleavage of the C-I bond |

| Indirect Photolysis | Aquatic/Atmospheric | Hydroxyl radicals (•OH) | Oxidation and ring opening |

| Hydrolysis | Aquatic/Soil | Water, pH | Likely negligible |

| Reductive Dehalogenation | Anaerobic (Sediment/Groundwater) | Reducing agents (e.g., Fe(II), S²⁻), Anaerobic microbes | Sequential removal of I, then Br, then Cl |

| Aerobic Biodegradation | Soil/Water | Aerobic microorganisms | Potential for co-metabolism, slow degradation |

| Anaerobic Biodegradation | Sediment/Groundwater | Anaerobic microbial consortia | Reductive dehalogenation followed by degradation of the resulting phenol |

Identification of Microbial Metabolites and Enzyme Systems Involved in Dehalogenation

The biodegradation of halogenated phenols is a key process in their environmental detoxification. While specific studies on 4-bromo-2-chloro-6-iodophenol are limited, the degradation pathways can be inferred from research on similar halogenated phenolic compounds. Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these complex structures.

Under anaerobic conditions, the primary degradation mechanism for highly halogenated phenols is reductive dehalogenation. nih.govresearchgate.net This process involves the removal of a halogen atom and its replacement with a hydrogen atom, a reaction catalyzed by dehalogenase enzymes. nih.gov In this pathway, the halogenated compound serves as an electron acceptor. researchgate.netnih.gov For a polyhalogenated compound like 4-bromo-2-chloro-6-iodophenol, this process is expected to occur sequentially, often starting with the removal of the most electrophilic halogen. The order of dehalogenation (iodine vs. bromine vs. chlorine) would depend on the specific microbial consortia and their enzymatic machinery. For instance, some anaerobic bacteria, such as Desulfitobacterium species, are known to be capable of removing ortho-, meta-, and para-chlorines from phenolic rings. researchgate.net The progressive removal of halogens would likely lead to the formation of various lesser-halogenated intermediates.

Aerobic biodegradation of chlorophenols typically proceeds through a different mechanism, initiated by monooxygenase or dioxygenase enzymes. nih.govmicrobe.comresearchgate.net These enzymes hydroxylate the aromatic ring, commonly forming catechol or hydroquinone (B1673460) derivatives. researchgate.net For example, pentachlorophenol (B1679276) (PCP) degradation is often initiated by a PCP-4-monooxygenase (PcpB), which converts PCP to tetrachlorohydroquinone. microbe.com Following hydroxylation, the ring is cleaved by dioxygenases, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net In the case of 4-bromo-2-chloro-6-iodophenol, aerobic degradation would likely produce halogenated catechols, which are then subject to ring cleavage.

A study on the metabolism of the organophosphorus pesticide profenofos (B124560), for which 4-bromo-2-chlorophenol (B165030) is a primary metabolite, identified that human cytochrome P-450 (CYP) enzymes, specifically CYP2C19, CYP2B6, and CYP3A4, are capable of detoxifying profenofos to 4-bromo-2-chlorophenol. nih.govresearchgate.net While this occurs in humans, it highlights a potential biological transformation pathway.

Table 1: Potential Microbial Metabolites of 4-Bromo-2-chloro-6-iodophenol and Involved Enzyme Systems

| Degradation Condition | Initial Step | Key Enzyme Class | Potential Intermediates |

| Anaerobic | Reductive Dehalogenation | Reductive Dehalogenases | Bromo-chlorophenols, Bromo-iodophenols, Chloro-iodophenols, Monohalogenated phenols, Phenol |